molecular formula C10H6F2N2O B13743004 5,8-Difluoroquinoline-3-carboxamide

5,8-Difluoroquinoline-3-carboxamide

Cat. No.: B13743004
M. Wt: 208.16 g/mol
InChI Key: SCBZWHIUAWYZHO-UHFFFAOYSA-N
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Description

5,8-Difluoroquinoline-3-carboxamide is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluoroquinoline-3-carboxamide typically involves the fluorination and cyclization of starting materials containing the quinoline ring structure. One common method includes the direct fluorination of quinoline derivatives, followed by amidation reactions to introduce the carboxamide group. The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 5,8-Difluoroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,8-Difluoroquinoline-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Difluoroquinoline-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to inhibition of enzyme activity or modulation of receptor function. This can result in antibacterial, antiviral, or anticancer effects depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison: 5,8-Difluoroquinoline-3-carboxamide is unique due to the presence of two fluorine atoms at the 5 and 8 positions, which enhances its biological activity compared to mono-fluorinated derivatives. The carboxamide group further adds to its versatility, allowing for various chemical modifications and applications .

Properties

Molecular Formula

C10H6F2N2O

Molecular Weight

208.16 g/mol

IUPAC Name

5,8-difluoroquinoline-3-carboxamide

InChI

InChI=1S/C10H6F2N2O/c11-7-1-2-8(12)9-6(7)3-5(4-14-9)10(13)15/h1-4H,(H2,13,15)

InChI Key

SCBZWHIUAWYZHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)C=C(C=N2)C(=O)N)F

Origin of Product

United States

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